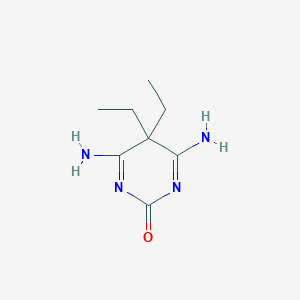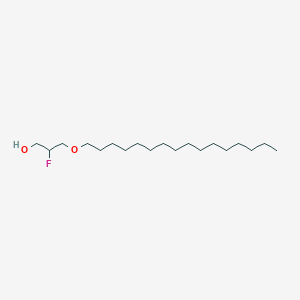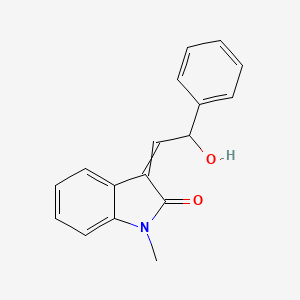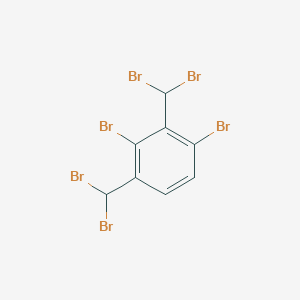
1,3-Dibromo-2,4-bis(dibromomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibromo-2,4-bis(dibromomethyl)benzene is an organic compound with the molecular formula C8H4Br6. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, 2, and 4 are replaced by bromine atoms and dibromomethyl groups. This compound is known for its high bromine content and is used in various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4-bis(dibromomethyl)benzene can be synthesized through the bromination of 1,3-dibromo-2,4-dimethylbenzene. The reaction typically involves the use of bromine (Br2) and a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or distillation techniques.
化学反応の分析
Types of Reactions
1,3-Dibromo-2,4-bis(dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Reduction Reactions: The compound can be reduced to form 1,3-dibromo-2,4-dimethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of 1,3-dibromo-2,4-dimethylbenzene.
Oxidation: Formation of carboxylic acids or other oxidized products.
科学的研究の応用
1,3-Dibromo-2,4-bis(dibromomethyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of brominated organic compounds and their biological effects.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying brominated drug interactions.
Industry: Utilized in the production of flame retardants, polymers, and other brominated materials.
作用機序
The mechanism of action of 1,3-dibromo-2,4-bis(dibromomethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 1,3-Dibromo-5-(dibromomethyl)benzene
- 1,4-Dibromo-2,5-bis(bromomethyl)benzene
- 1,2-Bis(dibromomethyl)benzene
- 1-(Bromomethyl)-2-(dibromomethyl)benzene
- 1,3-Bis(dibromomethyl)benzene
Uniqueness
1,3-Dibromo-2,4-bis(dibromomethyl)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring brominated compounds, such as flame retardants and polymers .
特性
CAS番号 |
62750-68-9 |
|---|---|
分子式 |
C8H4Br6 |
分子量 |
579.5 g/mol |
IUPAC名 |
1,3-dibromo-2,4-bis(dibromomethyl)benzene |
InChI |
InChI=1S/C8H4Br6/c9-4-2-1-3(7(11)12)6(10)5(4)8(13)14/h1-2,7-8H |
InChIキー |
DIEWHFFGXGGNRI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(Br)Br)Br)C(Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxydibenzo[b,d]thiophen-2-amine](/img/structure/B14509574.png)

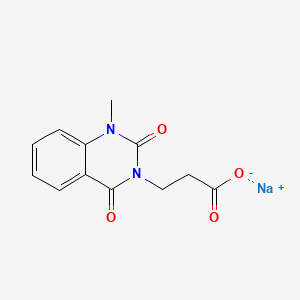
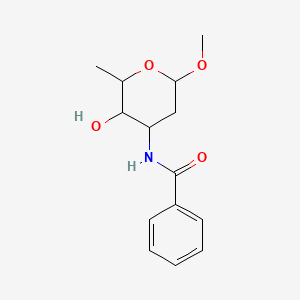
![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)

![(4-Oxo-2H-4lambda~5~-[1,3]dithiolo[4,5-b]pyrazin-2-ylidene)propanedinitrile](/img/structure/B14509616.png)
![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)

